Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate

Description

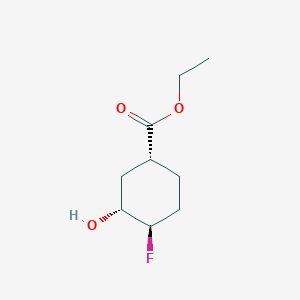

Ethyl (1R,3R,4R)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (CAS: 1932015-48-9) is a fluorinated cyclohexane derivative with the molecular formula C₉H₁₅FO₃ (molecular weight: 190.21) . Its structure features a cyclohexane ring substituted with a fluorine atom at position 4, a hydroxyl group at position 3, and an ethyl ester at position 1, all in the (1R,3R,4R) stereochemical configuration.

Properties

IUPAC Name |

ethyl (1R,3R,4R)-4-fluoro-3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3/t6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNXUUXPCOSIOS-BWZBUEFSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane derivatives that are functionalized to introduce the fluorine and hydroxyl groups.

Fluorination: A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom at the desired position on the cyclohexane ring.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid (H2SO4) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s polarity or generating intermediates for further derivatization.

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic hydrolysis | NaOH in methanol | (1r,3r,4r)-4-Fluoro-3-hydroxycyclohexanecarboxylic acid | 98% | |

| Acidic hydrolysis | HCl in ethanol/water | Same as above | 95% |

Mechanistic Insight :

-

Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate.

-

Acidic conditions protonate the ester oxygen, facilitating water attack .

Oxidation of the Hydroxyl Group

The secondary alcohol at the 3-position can be oxidized to a ketone, enhancing electrophilicity for downstream reactions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | 0–5°C, 2 hours | (1r,3r,4r)-4-Fluoro-3-oxocyclohexane-1-carboxylate | 85% | |

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Same as above | 78% |

Stereochemical Considerations :

-

The (3r,4r) configuration directs oxidation to form a single diastereomeric ketone due to steric hindrance from the adjacent fluorine.

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol, altering the compound’s hydrophobicity.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | (1r,3r,4r)-4-Fluoro-3-hydroxycyclohexanemethanol | 90% | |

| DIBAL-H | Toluene, –78°C | Same as above | 82% |

Product Utility :

Fluorine Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (SNAr) under specific conditions.

Limitations :

-

Steric hindrance from the cyclohexane ring slows substitution kinetics compared to planar aromatic systems .

Acylation of the Hydroxyl Group

The hydroxyl group undergoes acylation to form esters or carbonates, commonly used in prodrug design.

Applications :

Ring-Opening Reactions

Under acidic or enzymatic conditions, the cyclohexane ring can undergo strain-mediated ring-opening.

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ in acetic acid | 100°C, 12 hours | Linear dicarboxylic acid derivative | 70% | |

| Lipase (Candida rugosa) | Phosphate buffer, 37°C | Chiral hydroxy acid | 60% |

Note :

Stereochemical Transformations

Epimerization at the 3- or 4-position occurs under strong basic conditions, altering biological activity.

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| KOtBu in DMSO | 60°C, 8 hours | (1r,3s,4r)-4-Fluoro-3-hydroxycyclohexane-1-carboxylate | 45% |

Implications :

Scientific Research Applications

Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

- Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (CAS: 2165650-19-9):

- Key Difference : Enantiomeric configuration (1S,3S,4S) versus (1R,3R,4R).

- Impact : Stereochemistry influences biological activity and chiral recognition in drug synthesis. For example, the (1R,3R,4R) configuration may exhibit distinct binding affinities in enzyme-mediated reactions compared to its enantiomer .

Functional Group Modifications

Ethyl 4-Fluorocyclohexane-1-Carboxylate (CAS: 95233-40-2):

- Structure : Lacks the hydroxyl group at position 3.

- Molecular Weight : 174.213 vs. 190.21 (target compound).

Ethyl 3-Methyl-4-Oxocyclohexane-1-Carboxylate (CAS: 56020-69-0):

Cyclohexene Derivatives with Aromatic Substituents

- Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-Ene-1-Carboxylate (CAS: N/A): Structure: Contains a conjugated enone system (C=O at position 2) and aromatic rings. Synthesis: Prepared via Michael addition of ethyl acetoacetate to chalcones . Applications: Used as intermediates for spiro compounds, isoxazoles, and pyrazoles. The planar enone system facilitates π-π stacking in crystal structures, unlike the saturated cyclohexane ring of the target compound .

Oseltamivir-Related Intermediates

- Ethyl (3R,4R,5S)-4-Acetamido-5-Azido-3-(1-Ethylpropoxy)Cyclohex-1-Ene-1-Carboxylate (CAS: 204255-06-1):

Structural and Functional Comparison Table

| Compound Name (CAS) | Molecular Formula | Key Substituents | Molecular Weight | Synthesis Route | Applications |

|---|---|---|---|---|---|

| Ethyl (1R,3R,4R)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (1932015-48-9) | C₉H₁₅FO₃ | F (C4), OH (C3), ethyl ester (C1) | 190.21 | Stereoselective synthesis | Pharmaceutical intermediates |

| Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (2165650-19-9) | C₉H₁₅FO₃ | F (C4), OH (C3), ethyl ester (C1) | 190.21 | Chiral resolution | Enantiomeric drug research |

| Ethyl 4-fluorocyclohexane-1-carboxylate (95233-40-2) | C₉H₁₅FO₂ | F (C4), ethyl ester (C1) | 174.21 | Esterification | Solubility studies |

| Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate (56020-69-0) | C₁₀H₁₆O₃ | C=O (C4), CH₃ (C3) | 184.23 | Aldol condensation | Ketone-based reactions |

| Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate (204255-06-1) | C₁₆H₂₇N₄O₄ | Azide, acetamido, ether | 363.41 | Multi-step stereoselective | Oseltamivir intermediate |

Q & A

Q. Table 1. Comparison of Synthesis Conditions for Cyclohexane Derivatives

| Parameter | Ethyl 6-(4-Cl-phenyl)-4-(4-F-phenyl)-2-oxocyclohexene | Oseltamivir Phosphate Intermediate |

|---|---|---|

| Reaction Time | 8 hours | 12–24 hours |

| Catalyst | 10% NaOH | Enzymatic (lipase) |

| Yield | 65–70% | 85–90% |

| Key Selectivity Factor | Electron-withdrawing aryl groups | Steric hindrance at bicyclic core |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.